(1Z)-N',2-dihydroxy-2-phenylethanimidamide

説明

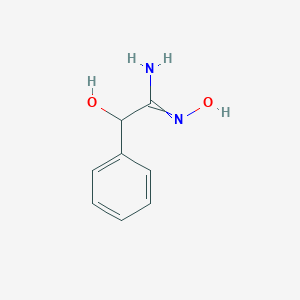

Structure

2D Structure

特性

IUPAC Name |

N',2-dihydroxy-2-phenylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVISXLFBQBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1z N ,2 Dihydroxy 2 Phenylethanimidamide

Retrosynthetic Analysis and Precursor Identification for (1Z)-N',2-dihydroxy-2-phenylethanimidamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, two primary disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of the target molecule. This image is for illustrative purposes.

The primary disconnection (Route A) involves breaking the C-N bond of the imidamide, a common strategy for amide-like functional groups. nih.gov This leads to two key synthons: a nucleophilic hydroxylamine (B1172632) and an electrophilic α-hydroxy acyl derivative. The synthetic equivalent for hydroxylamine is readily available. The α-hydroxy acyl synthon can be traced back to a more stable precursor, such as an α-hydroxy nitrile or an α-keto aldehyde like phenylglyoxal (B86788).

An alternative disconnection (Route B) focuses on the formation of the vicinal diol. This disconnection points towards an α,β-unsaturated precursor, which could undergo dihydroxylation. This precursor would already contain the N'-hydroxyimidamide functionality.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

Phenyl-containing starting materials: Phenylglyoxal, acetophenone, or styrene (B11656) derivatives. wikipedia.orgorgsyn.org

Nitrogen source: Hydroxylamine or its salts. nih.gov

Cyanide source (for nitrile-based routes): Sodium or potassium cyanide.

Direct Synthesis Routes to this compound

Direct synthesis aims to construct the target molecule in a minimal number of steps from the identified precursors. The formation of the N'-hydroxyimidamide (amidoxime) group is a pivotal step in these routes.

Condensation Reactions in Imidamide Formation

The most common method for the synthesis of N'-hydroxyimidamides is the reaction of a nitrile with hydroxylamine. nih.gov This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), to generate the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov

A potential route starting from mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile) is outlined below.

Scheme 2: Proposed Synthesis via Mandelonitrile

A proposed synthetic route starting from mandelonitrile. This image is for illustrative purposes.

This approach, however, presents challenges. The direct reaction of mandelonitrile with hydroxylamine to form the target molecule might be complicated by the reactivity of the adjacent hydroxyl group.

An alternative, and potentially more viable, condensation approach starts from phenylglyoxal. The reaction of phenylglyoxal with hydroxylamine could proceed in a stepwise manner. Initially, the more reactive aldehyde group would react with one equivalent of hydroxylamine to form an oxime. Subsequent reaction at the ketone carbonyl would require a second equivalent of hydroxylamine, potentially leading to the desired product or other side products. A study on the reaction of glyoxal (B1671930) with hydroxylamine has shown the formation of hemiaminal structures and products of hydrogen exchange. mdpi.com

Alternative Synthetic Approaches to the Imidamide Framework

Given the potential complexities of direct condensation on a bifunctional precursor, alternative strategies involving the sequential construction of the molecule with the use of protecting groups are often necessary. One such strategy would involve the protection of the diol functionality before the formation of the imidamide.

Table 1: Potential Protecting Groups for Diols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Acetonide | - | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) |

| Benzylidene acetal | - | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Catalytic hydrogenation (e.g., H₂, Pd/C), acidic conditions |

This table presents common protecting groups for 1,2- and 1,3-diols which are stable under basic and reductive conditions, making them suitable for subsequent reactions. chem-station.comwikipedia.org

A synthetic route employing a protecting group strategy could start from styrene. Dihydroxylation of styrene would yield phenylethane-1,2-diol, which can then be protected. Subsequent selective oxidation of the primary alcohol to a nitrile, followed by reaction with hydroxylamine and deprotection, would afford the target molecule.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for the synthesis of this compound include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the formation of the N'-hydroxyimidamide from a nitrile, the reaction is often carried out in an alcohol solvent like ethanol (B145695) or methanol (B129727) at reflux to decrease the reaction time. nih.gov The use of an excess of hydroxylamine can improve the yield, especially for aliphatic nitriles. nih.gov Green chemistry approaches have also been developed, utilizing water as a solvent and an organic base like triethylamine at room temperature, leading to good yields and easier work-up. tandfonline.com

Table 2: Optimization Parameters for Amidoxime Synthesis from Nitriles

| Parameter | Conditions Explored | Typical Optimal Range | Reference |

|---|---|---|---|

| Solvent | Ethanol, Methanol, Water, DMF | Ethanol or Water | nih.govtandfonline.com |

| Base | Na₂CO₃, K₂CO₃, Et₃N | Et₃N (1.6 eq) | tandfonline.com |

| Temperature | Room Temperature to Reflux | Room Temperature or 60-80 °C | nih.govtandfonline.com |

| Hydroxylamine | 1 to 5 equivalents | 1.5 - 3 equivalents | nih.gov |

This interactive table summarizes key parameters that can be adjusted to optimize the synthesis of amidoximes from nitriles.

For dihydroxylation reactions, particularly the Sharpless asymmetric dihydroxylation, the pH of the reaction medium is a critical factor, with slightly basic conditions generally leading to faster reactions. organic-chemistry.org The concentration of the olefin substrate must also be carefully controlled to avoid side reactions that can lower the enantioselectivity. organic-chemistry.org

Strategies for Stereoselective Synthesis of this compound

The target molecule possesses two key stereochemical features: the (Z)-configuration of the N'-hydroxyimidamide and the chiral center at the carbon atom bearing the hydroxyl group and the phenyl ring.

The (Z)-isomer of the N'-hydroxyimidamide is generally the thermodynamically more stable isomer and is often the major product in the synthesis from nitriles. The stereochemistry can be influenced by the reaction conditions, and in some cases, separation of the (Z) and (E) isomers can be achieved by chromatography.

Achieving stereoselectivity at the chiral center requires a more deliberate synthetic design. Two main strategies can be employed:

Use of a Chiral Precursor: Starting with an enantiomerically pure precursor, such as (R)- or (S)-mandelic acid or mandelonitrile, would introduce the desired stereochemistry early in the synthesis. Subsequent transformations would need to be carefully chosen to avoid racemization.

Asymmetric Synthesis: This involves the creation of the chiral center during the synthesis using a chiral catalyst or auxiliary. For instance, the asymmetric dihydroxylation of a suitable α,β-unsaturated precursor using the Sharpless dihydroxylation would be a powerful method to introduce the vicinal diol with high enantioselectivity. organic-chemistry.orgwikipedia.org The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) would determine the absolute configuration of the diol. organic-chemistry.org

A diastereoselective α-hydroxylation of a chiral N-tert-butanesulfinyl imidate using molecular oxygen has also been reported, which could be another avenue to explore for the stereocontrolled synthesis of the α-hydroxy functionality. organic-chemistry.org

Table 3: Common Chiral Ligands for Sharpless Asymmetric Dihydroxylation

| Ligand | AD-mix | Resulting Diol Enantiomer from a generic alkene |

|---|---|---|

| (DHQ)₂PHAL | AD-mix-α | Typically (R,R) |

This table indicates the typical stereochemical outcome of the Sharpless asymmetric dihydroxylation using commercially available reagent mixtures. The facial selectivity depends on the substitution pattern of the alkene.

Advanced Spectroscopic and Structural Elucidation of 1z N ,2 Dihydroxy 2 Phenylethanimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1Z)-N',2-dihydroxy-2-phenylethanimidamide. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Comprehensive ¹H and ¹³C Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound, recorded in a suitable deuterated solvent such as DMSO-d₆, reveal characteristic signals corresponding to its distinct atomic nuclei.

The ¹H NMR spectrum is anticipated to display signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The methine proton (CH) adjacent to the phenyl ring and a hydroxyl group would likely appear as a singlet or a multiplet further downfield. The protons of the two hydroxyl groups (-OH) and the amine proton (-NH) are expected to be observed as broad singlets, with their chemical shifts being concentration and temperature-dependent due to hydrogen bonding.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). The imine carbon (C=N) is expected at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. The benzylic carbon (CH-OH) would appear in the δ 70-80 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 (m) | 125 - 140 |

| CH (benzylic) | ~5.0 (s) | 70 - 80 |

| OH (benzylic) | Variable (br s) | - |

| N'-OH | Variable (br s) | - |

| C=N | - | 150 - 160 |

| Phenyl-C (ipso) | - | ~140 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the protons of the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). researchgate.net This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the benzylic proton would show a cross-peak with the signal for the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this case, it could confirm the (Z)-configuration of the imidamide by showing a NOE between the N'-OH proton and the benzylic CH proton. researchgate.net

Variable Temperature NMR Studies and Dynamic Processes

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. nih.gov For this compound, VT-NMR could be used to study the rotation around the C-N single bond of the imidamide moiety. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for different rotamers, which would coalesce into averaged signals as the temperature is increased. nih.gov This would allow for the determination of the energy barrier for this rotational process.

Solid-State NMR Analysis for Polymorphism and Order

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. polymersynergies.net This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), different polymorphic forms of this compound could be identified and characterized. Furthermore, ssNMR can provide information about the packing and intermolecular interactions in the crystal lattice. polymersynergies.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing characteristic signatures for its functional groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. A medium to strong absorption band around 1640-1670 cm⁻¹ would be characteristic of the C=N stretching vibration of the imine group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also show a strong band for the C=N stretch and characteristic bands for the aromatic ring. The symmetric nature of some vibrations might make them more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (imine) | Stretching | 1640 - 1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of the elemental composition and confirmation of the molecular formula (C₈H₁₀N₂O₂).

The fragmentation pathway of this compound upon electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the imine carbon, leading to the formation of a stable benzylic cation ([C₇H₇O]⁺).

Loss of water: Dehydration from the molecular ion is a common fragmentation for alcohols.

Cleavage of the N-O bond: This would lead to fragments corresponding to the loss of the hydroxylamino group.

Fragmentation of the phenyl ring: Characteristic losses of small neutral molecules like acetylene (B1199291) (C₂H₂) from the phenyl ring containing fragments can also be observed.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules are arranged in the crystal lattice, a concept known as crystal packing.

For a molecule like this compound, a single-crystal X-ray diffraction study would be invaluable. It would confirm the (Z)-configuration of the C=N double bond in the ethanimidamide moiety and elucidate the spatial relationship between the phenyl ring and the dihydroxy-ethanimidamide chain. The analysis would also detail the hydrogen bonding network established by the hydroxyl (-OH) and amine (-NH) groups, which is expected to play a dominant role in the supramolecular assembly of the crystal structure.

Despite a thorough search of available scientific literature and crystallographic databases, including the Crystallography Open Database (COD), specific single-crystal X-ray diffraction data for this compound could not be located. The PubChem entry for N'-hydroxy-2-phenylethanimidamide (CID 2731007) alludes to a record in the Crystallography Open Database (COD ID 4037588); however, this entry corresponds to an unrelated inorganic compound. crystallography.net Should such data become available, it would be presented in a comprehensive crystallographic data table, as illustrated below.

Interactive Table: Placeholder for Crystallographic Data of this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Information

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the stereochemical features of a molecule, including its absolute configuration and conformational preferences in solution. An ECD spectrum provides a unique fingerprint for a chiral compound, with positive and negative bands (Cotton effects) corresponding to electronic transitions within the molecule's chromophores.

The this compound molecule possesses a stereogenic center at the carbon atom bearing the hydroxyl group and the phenyl ring. Consequently, it can exist as two enantiomers, (R)- and (S)-. ECD spectroscopy would be the ideal method to distinguish between these enantiomers, as they would exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores, primarily the phenyl ring in this case, relative to the chiral center. Theoretical calculations of the ECD spectrum for different conformations can be compared with the experimental spectrum to assign the absolute configuration of a particular enantiomer.

A comprehensive search of the scientific literature did not yield any published Electronic Circular Dichroism (ECD) data for this compound. Such a study would provide critical information on its chiroptical properties and help in understanding the relationship between its structure and optical activity. If experimental ECD data were available, it would be summarized in a table detailing the observed Cotton effects.

Interactive Table: Placeholder for ECD Spectral Data of this compound

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Chemical Reactivity and Mechanistic Organic Investigations of 1z N ,2 Dihydroxy 2 Phenylethanimidamide

Tautomerism and Isomerization Pathways of the Imidamide Moiety

The N-hydroxyimidamide functional group is capable of existing in several tautomeric forms, with the equilibrium between them being a critical determinant of the compound's reactivity. The primary tautomeric equilibrium for the N-hydroxyimidamide moiety involves the amide oxime and the imino hydroxylamine (B1172632) forms. Theoretical studies on analogous compounds like acetamidoxime (B1239325) and benzamidoxime (B57231) have consistently shown that the (Z)-amide oxime tautomer is the most stable. nih.govresearchgate.net

For (1Z)-N',2-dihydroxy-2-phenylethanimidamide, the principal tautomers are the (Z)-amide oxime and the less stable imino hydroxylamine form. Additionally, geometric isomerism (E/Z) around the C=N bond is possible. The (Z)-isomer is generally the more stable configuration for amidoximes. nih.gov

Theoretical calculations on simpler amidoximes indicate that the energy difference between the major (Z)-amide oxime tautomer and the imino hydroxylamine form is in the range of 4-10 kcal/mol. researchgate.net However, the activation energy barrier for the uncatalyzed interconversion between these tautomers is substantial, estimated to be between 33 and 71 kcal/mol, making spontaneous tautomerization at room temperature a slow process. researchgate.net

Solvent can play a crucial role in mediating the tautomeric equilibrium. The presence of protic solvents like water can facilitate proton transfer, significantly lowering the activation barrier for tautomerization to a more accessible range of 9-20 kcal/mol. researchgate.net This solvent-assisted tautomerism is believed to proceed through a bimolecular mechanism involving solvent molecules as proton shuttles. nih.gov

Beyond the primary amide oxime and imino hydroxylamine forms, other less stable tautomers such as the aminonitrone and nitroso-amine have been considered in theoretical studies. nih.gov For acetamidoxime and benzamidoxime, the relative energies of the (Z)-aminonitrone and (E)-amidoxime are higher than the most stable (Z)-amidoxime, but lower than the other tautomeric forms. nih.gov

Table 1: Calculated Relative Energies of Amidoxime Tautomers (Analogous Systems)

| Compound | Tautomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Acetamidoxime | (Z)-Amide Oxime | 0 | nih.gov |

| (Z)-Aminonitrone | 3.0 | nih.gov | |

| (E)-Amide Oxime | 3.5 | nih.gov | |

| Iminohydroxylamine | > 8.5 | nih.gov | |

| Benzamidoxime | (Z)-Amide Oxime | 0 | nih.gov |

| (Z)-Aminonitrone | 4.5 | nih.gov | |

| (E)-Amide Oxime | 5.4 | nih.gov | |

| Iminohydroxylamine | > 9.8 | nih.gov |

Protonation/Deprotonation Equilibria and Acidity Studies

The this compound molecule possesses multiple sites for protonation and deprotonation, leading to complex acid-base equilibria. The key ionizable groups are the N'-hydroxy group of the imidamide, the amino group, and the C2-hydroxyl group. The acidity of the N'-hydroxyl proton is a defining characteristic of N-hydroxyimidamides.

The pKa of the N'-OH group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring are expected to increase the acidity (lower the pKa) of the N'-OH group by stabilizing the resulting conjugate base through inductive and/or resonance effects. libretexts.orgpressbooks.pub Conversely, electron-donating groups would decrease the acidity (increase the pKa). libretexts.orgpressbooks.pub

The amino group of the imidamide moiety can be protonated under acidic conditions. The basicity of the amino group is also influenced by substituent effects, though to a lesser extent than the N'-OH acidity. The benzylic hydroxyl group is expected to be the least acidic of the hydroxyl groups in the molecule.

Table 2: pKa Values of Substituted Benzamidoximes in Water (Analogous Systems)

| Substituent (para) | pKa | Reference |

|---|---|---|

| -H | 5.23 | organicchemistrydata.org |

| -CH3 | 5.37 | organicchemistrydata.org |

| -OCH3 | 5.42 | organicchemistrydata.org |

| -Cl | 4.84 | organicchemistrydata.org |

| -Br | 4.80 | organicchemistrydata.org |

| -NO2 | 4.38 | organicchemistrydata.org |

Note: These values serve as a reference for the expected pKa of the N'-OH group in the title compound.

Protonation is most likely to occur at the nitrogen atom of the C=N bond under acidic conditions. Protonation at the carbonyl oxygen (in the case of amide hydrolysis) is a key step in acid-catalyzed reactions. youtube.com

Reactivity towards Electrophiles and Nucleophiles at Key Functional Centers

The N-hydroxyimidamide moiety of this compound presents multiple nucleophilic and electrophilic centers, dictating its reactivity profile.

Reactivity with Electrophiles:

The primary nucleophilic sites are the nitrogen atoms of the amino and N'-hydroxyamino groups, as well as the oxygen atom of the N'-hydroxy group. The lone pair of electrons on these atoms can attack electrophilic species.

Alkylation: Alkylating agents, such as alkyl halides, are expected to react with the N-hydroxyimidamide. nih.gov The site of alkylation (N vs. O) can depend on the reaction conditions and the nature of the alkylating agent.

Acylation: Acyl chlorides and anhydrides will readily acylate the N-hydroxyimidamide, typically at the more nucleophilic amino or N'-hydroxyamino nitrogen. youtube.comlibretexts.orgchemguide.co.ukchemistrystudent.com The resulting N-acyl or O-acyl derivatives are themselves reactive intermediates.

Reactivity with Nucleophiles:

The carbon atom of the imidamide group (C1) is an electrophilic center, susceptible to attack by nucleophiles.

Hydrolysis: Under acidic or basic conditions, the imidamide can undergo hydrolysis to yield a carboxylic acid (or its carboxylate salt) and hydroxylamine.

Aminolysis: Reaction with amines can lead to the formation of amidines, with the displacement of hydroxylamine. nih.gov

Other Nucleophiles: Other nucleophiles, such as thiols, can also react at the electrophilic carbon center.

The phenyl ring can undergo electrophilic aromatic substitution, with the directing effect of the C(OH)CH=NOH group influencing the position of substitution. The benzylic hydroxyl group can be oxidized or participate in substitution reactions typical of alcohols.

Table 3: Predicted Reactivity of this compound with Various Reagents (Based on Analogous Systems)

| Reagent Type | Specific Example | Expected Reaction Site | Expected Product Type |

|---|---|---|---|

| Alkylating Agent | Methyl Iodide | N or O atoms of imidamide | N-methyl or O-methyl derivative |

| Acylating Agent | Acetyl Chloride | N or O atoms of imidamide | N-acetyl or O-acetyl derivative |

| Strong Acid (H3O+) | HCl (aq) | Imidamide Carbon | Phenylacetic acid and hydroxylamine |

| Strong Base (OH-) | NaOH (aq) | Imidamide Carbon | Phenylacetate and hydroxylamine |

| Primary Amine | Aniline | Imidamide Carbon | N,N'-disubstituted amidine |

| Oxidizing Agent | KMnO4 | Benzylic -OH | a-Keto-N-hydroxyimidamide |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are expected to be similar to those of other N-hydroxyimidamides.

Kinetics:

The rates of reactions, such as hydrolysis, are highly dependent on pH and temperature. The hydrolysis of amidoximes is subject to both acid and base catalysis. The study of reaction rates can provide insights into the reaction mechanism, including the rate-determining step. For example, the hydrolysis of related amides often shows a first-order dependence on the concentration of hydronium or hydroxide (B78521) ions in specific pH ranges. nih.gov

Thermodynamics:

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined to understand the energy changes and spontaneity of transformations. For the tautomerization of amidoximes, the amide oxime form is thermodynamically favored. researchgate.net The equilibrium constant (K) for tautomerization can be calculated from the Gibbs free energy change (ΔG).

Computational studies on simple amidoximes have provided estimates for the thermodynamic parameters of tautomerization. For instance, the energy difference between the amide oxime and imino hydroxylamine tautomers is in the range of 4-10 kcal/mol. researchgate.net

Table 4: Illustrative Thermodynamic and Kinetic Data for Reactions of Analogous Compounds

| Reaction | Compound System | Parameter | Value | Reference |

|---|---|---|---|---|

| Tautomerization | Acetamidoxime | ΔE (Amide oxime -> Imino hydroxylamine) | 4-10 kcal/mol | researchgate.net |

| Tautomerization | Acetamidoxime | Ea (uncatalyzed) | 33-71 kcal/mol | researchgate.net |

| Tautomerization | Acetamidoxime | Ea (water-assisted) | 9-20 kcal/mol | researchgate.net |

| Hydrolysis | Ethyl Benzoate | kH/kD (in D2O) | ~0.5 (inverse isotope effect) | chem-station.com |

Investigation of Reaction Mechanisms through Kinetic Isotope Effects and Intermediate Trapping

Kinetic Isotope Effects (KIE):

The measurement of kinetic isotope effects is a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and bond formation in the transition state. unam.mx By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed.

Deuterium (B1214612) KIE (kH/kD): For reactions involving the breaking of a C-H or N-H bond, a primary kinetic isotope effect (kH/kD > 1) is expected if this bond cleavage occurs in the rate-determining step. For the hydrolysis of this compound, a solvent isotope effect would be expected if proton transfer is involved in the rate-limiting step. chem-station.com Studies on the hydrolysis of related amides have shown both normal and inverse solvent isotope effects, providing insights into the transition state structure. researchgate.net

Intermediate Trapping:

Reactive intermediates that are too unstable to be isolated can often be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. This provides evidence for the existence of the intermediate and helps to delineate the reaction pathway.

Nitrilium Ions: In reactions of N-hydroxyimidamides, particularly under acidic conditions or with certain electrophiles, the formation of a nitrilium ion intermediate is plausible. These electrophilic species can be trapped by nucleophiles such as azide (B81097) ions (N3-) to form tetrazole derivatives, providing strong evidence for their transient existence. nih.gov

The study of these mechanistic probes for this compound would be invaluable in understanding its detailed reaction pathways. For instance, a significant deuterium KIE upon deuteration of the N'-OH group in a reaction would suggest that the proton transfer from this group is involved in the rate-determining step. Similarly, the successful trapping of a nitrilium ion would confirm a stepwise mechanism involving this intermediate.

Coordination Chemistry of 1z N ,2 Dihydroxy 2 Phenylethanimidamide As a Ligand

Ligand Design Rationale and Potential Coordination Sites within (1Z)-N',2-dihydroxy-2-phenylethanimidamide

The structure of this compound features several potential donor atoms, making it an interesting candidate for a chelating ligand. A chelating ligand is a polydentate ligand that can form multiple bonds with a central metal ion, resulting in a stable, ring-like structure known as a chelate.

The potential coordination sites within this compound are:

The oxygen atom of the hydroxyl group attached to the ethyl chain.

The nitrogen atom of the imine group.

The oxygen atom of the N'-hydroxyl group.

The nitrogen atom of the amidine group.

The presence of both nitrogen and oxygen donor atoms classifies this compound as an N,O-donor ligand. researchgate.net The arrangement of these donor atoms suggests that the ligand could act as a bidentate or even a tridentate ligand. For instance, it could coordinate to a metal center through the hydroxyl oxygen and the imine nitrogen, forming a stable five-membered chelate ring. Another possibility is coordination involving the N'-hydroxyl oxygen and the amidine nitrogen. The flexibility of the molecule might also allow for bridging between two metal centers. The specific coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow general procedures established for other N,O-donor ligands like Schiff bases. nih.gov Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. youtube.com The resulting metal complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

D-Block Transition Metal Complexes (e.g., Ru(III) and Mn(III) complexes)

Transition metals from the d-block are well-known to form stable complexes with N,O-donor ligands. The synthesis of Ru(III) and Mn(III) complexes with this compound could be achieved by reacting the ligand with a suitable precursor, such as ruthenium(III) chloride or manganese(III) acetate. researchgate.netresearchgate.net The resulting complexes would likely exhibit octahedral or square planar geometries, depending on the coordination number and the ligand-to-metal ratio. nih.gov

Characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N and O-H groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.netacs.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

Table 1: Hypothetical Characterization Data for D-Block Metal Complexes

| Complex | Color | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

|---|---|---|---|---|

| [Ru(L)₂Cl₂] | Brown | ~1.8 | ν(C=N): ~1600, ν(O-H): ~3200 | ~350 (LMCT), ~550 (d-d) |

| [Mn(L)₂(OAc)] | Dark Green | ~4.9 | ν(C=N): ~1605, ν(O-H): ~3250 | ~400 (LMCT), ~600 (d-d) |

(L = deprotonated this compound)

F-Block Lanthanide and Actinide Complexes

The larger ionic radii and higher coordination numbers of lanthanide and actinide ions make them suitable for forming complexes with polydentate ligands. The synthesis of f-block metal complexes with this compound could be explored, potentially leading to complexes with interesting luminescence or magnetic properties. researchgate.net The synthesis would likely involve the reaction of the ligand with lanthanide or actinide salts, such as nitrates or chlorides, in a non-aqueous solvent. The preorganization of ligands can significantly improve the extraction properties for actinides. rsc.org

Main Group Metal Adducts

Main group metals, such as zinc(II), cadmium(II), and mercury(II), can also form complexes, often referred to as adducts, with N,O-donor ligands. weizmann.ac.il The synthesis of these adducts would typically involve the direct reaction of the ligand with a main group metal salt. rsc.org These complexes often exhibit tetrahedral or octahedral geometries. While their electronic properties are less complex than those of transition metal complexes, their structural chemistry can be quite diverse.

Structural Characterization of Coordination Compounds (e.g., X-ray crystallography of metal complexes)

For a hypothetical complex of this compound, X-ray crystallography would reveal:

The exact coordination mode of the ligand (e.g., bidentate, tridentate, bridging).

The geometry around the metal center (e.g., octahedral, square planar, tetrahedral). acs.org

The bond distances between the metal ion and the donor atoms of the ligand.

The intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Table 2: Hypothetical X-ray Crystallographic Data for a Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-Oxygen Bond Length (Å) | 2.0 - 2.2 |

| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.3 |

| O-Metal-N Bond Angle (°) | 85 - 95 |

Theoretical and Computational Studies of 1z N ,2 Dihydroxy 2 Phenylethanimidamide and Its Complexes

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Energetics

The first step in a typical DFT study involves geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation, known as the ground state. This process would yield precise bond lengths, bond angles, and dihedral angles for (1Z)-N',2-dihydroxy-2-phenylethanimidamide. From this optimized geometry, key energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation could be calculated. However, no published studies containing these specific optimized geometric parameters or energetic data for this compound were found.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)

Following geometry optimization, DFT calculations can elucidate the electronic properties of a molecule. This includes mapping the electron density to understand charge distribution and identify electron-rich and electron-deficient regions. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. Despite the importance of these parameters, specific values for the HOMO and LUMO energies, the HOMO-LUMO gap, and detailed charge distribution maps for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are valuable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule. A computational study on this compound would provide a theoretical vibrational spectrum, but no such data has been published.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies are instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely reaction mechanisms, locate transition state structures, and determine the activation energies associated with these processes. This type of analysis for reactions involving this compound, or its formation, has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in a solvent box can predict how the molecule behaves in solution, including its interactions with solvent molecules and its solvation free energy. Regrettably, no MD simulation studies specifically focusing on this compound have been found.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds, including covalent and non-covalent interactions. Non-Covalent Interaction (NCI) analysis is a visualization technique that helps to identify and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding molecular recognition and crystal packing. A QTAIM and NCI analysis of this compound would provide deep insights into its intramolecular and potential intermolecular interactions. However, the literature search did not yield any studies that have performed these specific analyses on the target molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

The prediction of spectroscopic parameters through theoretical and computational methods is a cornerstone of modern chemical research, offering profound insights into the electronic structure and chemical environment of molecules. For this compound and its potential complexes, these predictive studies are invaluable for corroborating experimental findings and elucidating structural details that may be ambiguous from experimental data alone. While specific computational studies on this compound are not extensively available in public literature, the methodologies for such predictions are well-established.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are predominantly performed using Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach within the DFT framework for its accuracy in predicting isotropic shielding constants, which are then converted to chemical shifts.

The computational process typically involves:

Geometry Optimization: The first step is to obtain a stable 3D conformation of the molecule. This is achieved by geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: A single-point NMR calculation is then performed on the optimized geometry. This step often employs a larger basis set, such as 6-311+G(2d,p), to enhance the accuracy of the predicted shielding tensors.

Chemical Shift Referencing: The calculated isotropic shielding constants (σ) are converted into chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated as δ = σref - σiso, where σref is the shielding constant of TMS calculated at the same level of theory.

For this compound, ¹H and ¹³C NMR chemical shifts would be of primary interest. The predicted values help in assigning the peaks in the experimental spectrum to specific nuclei within the molecule. For instance, the chemical shifts of the aromatic protons on the phenyl group would be influenced by the electronic effects of the dihydroxy-ethanimidamide substituent. Similarly, the chemical shifts of the carbon atoms in the phenyl ring and the ethanimidamide backbone would provide critical information about the electronic environment.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from such a computational study.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| H (hydroxyl on N') | 8.5 |

| H (hydroxyl on C2) | 5.0 |

| H (methine on C2) | 4.5 |

| H (aromatic ortho) | 7.4 |

| H (aromatic meta) | 7.3 |

| H (aromatic para) | 7.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT-based NMR prediction.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C (imidamide) | 155.0 |

| C (methine) | 75.0 |

| C (aromatic ipso) | 140.0 |

| C (aromatic ortho) | 128.0 |

| C (aromatic meta) | 129.0 |

| C (aromatic para) | 127.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT-based NMR prediction.

Ultraviolet-Visible (UV-Vis) Absorption

The prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The computational workflow for predicting a UV-Vis spectrum includes:

Ground State Optimization: Similar to NMR predictions, the molecule's geometry is first optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized structure to compute the vertical excitation energies and corresponding oscillator strengths. The choice of functional can significantly impact the accuracy of the results.

Solvent Effects: Since UV-Vis spectra are often recorded in solution, the influence of the solvent is typically incorporated into the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the phenyl ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The calculated maximum absorption wavelengths (λmax) and oscillator strengths provide a theoretical spectrum that can be compared with experimental data.

An illustrative table of predicted UV-Vis absorption data is presented below.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 280 | 0.02 |

| S₀ → S₂ | 250 | 0.5 |

| S₀ → S₃ | 210 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a TD-DFT-based UV-Vis prediction.

The comparison of such predicted spectroscopic parameters with experimental data is a powerful tool for the structural elucidation of new compounds and their complexes.

Future Perspectives and Emerging Research Avenues for 1z N ,2 Dihydroxy 2 Phenylethanimidamide

The unique structural features of (1Z)-N',2-dihydroxy-2-phenylethanimidamide, which combine an α-hydroxy group and an N'-hydroxyimidamide moiety attached to a phenylethane backbone, position it as a compound of significant interest for future research. The presence of multiple hydrogen bond donors and acceptors, along with a stereochemically defined double bond and an aromatic ring, offers a rich landscape for chemical modification and exploration. The following sections outline key areas of future research that could unlock the full potential of this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。